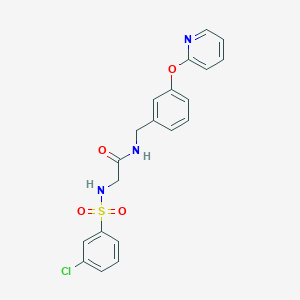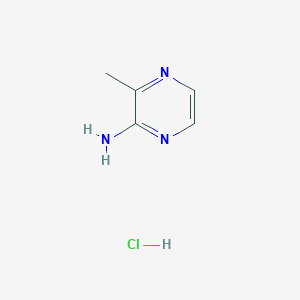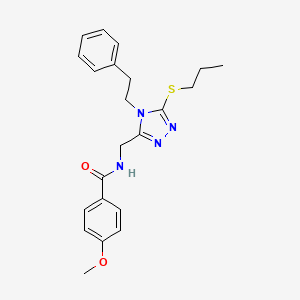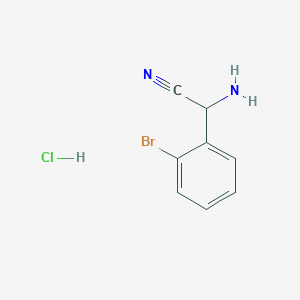![molecular formula C22H16N4O2S B2792405 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 941967-79-9](/img/structure/B2792405.png)
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and substitution reactions.
Starting Materials
4-cyanobenzoic acid, 5-methoxy-2-mercaptobenzothiazole, pyridine-2-carbaldehyde, N,N-dimethylformamide, thionyl chloride, sodium hydroxide, acetic anhydride, sodium acetate, hydrochloric acid, sodium carbonate, ethyl acetate, wate
Reaction
Step 1: Synthesis of 5-methoxy-2-mercaptobenzothiazole by reacting 5-methoxy-2-aminobenzoic acid with thionyl chloride and sodium hydroxide., Step 2: Synthesis of 5-methoxybenzo[d]thiazol-2-ylamine by reacting 5-methoxy-2-mercaptobenzothiazole with acetic anhydride and sodium acetate., Step 3: Synthesis of pyridin-2-ylmethylamine by reacting pyridine-2-carbaldehyde with N,N-dimethylformamide and sodium hydride., Step 4: Synthesis of N-(pyridin-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-ylamine by reacting 5-methoxybenzo[d]thiazol-2-ylamine with pyridin-2-ylmethylamine., Step 5: Synthesis of 4-cyano-N-(pyridin-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-ylamine by reacting N-(pyridin-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-ylamine with 4-cyanobenzoic acid and N,N-dimethylformamide., Step 6: Synthesis of 4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide by reacting 4-cyano-N-(pyridin-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-ylamine with hydrochloric acid, sodium carbonate, and ethyl acetate.
Scientific Research Applications
Compound X has been studied for its potential applications in several areas of scientific research. One of the most promising areas is cancer research. Studies have shown that compound X has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, compound X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death).
Mechanism Of Action
The mechanism of action of compound X is not fully understood. However, studies have shown that compound X inhibits the activity of several enzymes that are involved in cancer cell growth and proliferation. In addition, compound X has been shown to induce DNA damage in cancer cells, which leads to apoptosis.
Biochemical And Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. Studies have shown that compound X inhibits the activity of several enzymes that are involved in cancer cell growth and proliferation. In addition, compound X has been shown to induce DNA damage in cancer cells, which leads to apoptosis. Furthermore, studies have shown that compound X has anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using compound X in lab experiments is its potent anti-cancer activity. In addition, compound X has been shown to be relatively safe and well-tolerated in animal studies. However, one of the main limitations of using compound X in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals.
Future Directions
There are several future directions for research on compound X. One area of research is to further investigate its mechanism of action and identify its molecular targets. In addition, future studies should focus on optimizing the synthesis method of compound X to increase its yield and solubility. Furthermore, future studies should investigate the potential applications of compound X in the treatment of other diseases, such as inflammation and oxidative stress. Overall, compound X has great potential as a therapeutic agent in scientific research, and further studies are needed to fully understand its potential applications.
properties
IUPAC Name |
4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c1-28-18-9-10-20-19(12-18)25-22(29-20)26(14-17-4-2-3-11-24-17)21(27)16-7-5-15(13-23)6-8-16/h2-12H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXWXHKTFBTRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/no-structure.png)
![2-((3-(2-fluoro-5-methylphenyl)-7-oxo-2-thioxo-6-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2792324.png)
![N-(3-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2792325.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2792327.png)
![2-[6-(3-Chloro-2-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2792329.png)


![6-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2792333.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792337.png)


